molecular formula C16H16IN3O2 B11563732 2-[(4-Iodophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(4-Iodophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11563732
M. Wt: 409.22 g/mol
InChI Key: MQNYMGGHQOYFEL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features both iodine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-iodoaniline with acetohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-Hydroxyphenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide
  • N’-[(E)-(4-Dimethylaminophenyl)methylene]-2-[(4-iodophenyl)amino]acetohydrazide

Uniqueness

2-[(4-Iodophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16IN3O2

Molecular Weight

409.22 g/mol

IUPAC Name

2-(4-iodoanilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16IN3O2/c1-22-15-8-2-12(3-9-15)10-19-20-16(21)11-18-14-6-4-13(17)5-7-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

MQNYMGGHQOYFEL-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.